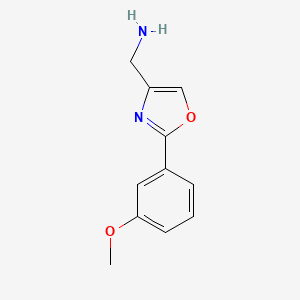
2-(3-Methoxy-phenyl)-oxazol-4-YL-methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(3-Methoxy-phenyl)-oxazol-4-YL-methylamine is an organic compound that features an oxazole ring substituted with a 3-methoxyphenyl group and a methylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-phenyl)-oxazol-4-YL-methylamine typically involves the formation of the oxazole ring followed by the introduction of the 3-methoxyphenyl and methylamine groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methoxybenzaldehyde with an amino acid derivative can yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .
化学反応の分析
Types of Reactions
2-(3-Methoxy-phenyl)-oxazol-4-YL-methylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-hydroxyphenyl derivatives, while reduction of the oxazole ring can produce various amine derivatives .
科学的研究の応用
2-(3-Methoxy-phenyl)-oxazol-4-YL-methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 2-(3-Methoxy-phenyl)-oxazol-4-YL-methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For instance, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
2-(3-Methoxyphenyl)benzimidazole: Similar in structure but contains a benzimidazole ring instead of an oxazole ring.
3-Methoxyphenylacetic acid: Contains a similar methoxyphenyl group but lacks the oxazole and methylamine functionalities
Uniqueness
2-(3-Methoxy-phenyl)-oxazol-4-YL-methylamine is unique due to its combination of the oxazole ring and the 3-methoxyphenyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials .
生物活性
2-(3-Methoxy-phenyl)-oxazol-4-YL-methylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features an oxazole ring, which is known for its diverse biological activities. The presence of the methoxy group on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
The mechanism of action for this compound involves interaction with specific enzymes and receptors. The oxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. Additionally, the methoxyphenyl group can modulate these interactions by providing additional binding sites.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing oxazole rings have shown effectiveness against various bacteria and fungi. A study reported significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa for similar oxazole derivatives .
Analgesic and Anti-inflammatory Effects
Recent studies have highlighted the analgesic and anti-inflammatory potential of oxazole derivatives. One notable study demonstrated that compounds with a methoxy group exhibited promising analgesic activity in writhing tests, suggesting that this compound may similarly influence pain pathways . The anti-inflammatory effects were observed to be comparable to standard treatments like aspirin.
Study 1: Analgesic Activity
In a controlled experiment, researchers evaluated the analgesic effects of various oxazole derivatives including those structurally related to this compound. The results indicated that the presence of a methoxy group significantly enhanced analgesic efficacy compared to non-methoxylated counterparts. The compound was tested using both the writhing test and hot plate test, showing a notable reduction in pain response .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of oxazole derivatives. Compounds were synthesized and screened against common pathogens. The results showed that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics . This suggests the potential for developing new antimicrobial agents based on the oxazole scaffold.
Data Table: Biological Activity Summary
特性
CAS番号 |
885273-17-6 |
|---|---|
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC名 |
2-(3-methoxyphenyl)-N-methyl-1,3-oxazol-4-amine |
InChI |
InChI=1S/C11H12N2O2/c1-12-10-7-15-11(13-10)8-4-3-5-9(6-8)14-2/h3-7,12H,1-2H3 |
InChIキー |
OQVVVRPBYLDTFW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NC(=CO2)CN |
正規SMILES |
CNC1=COC(=N1)C2=CC(=CC=C2)OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















